N-(5-Formylpyrimidin-2-YL)-N-methylglycine

Description

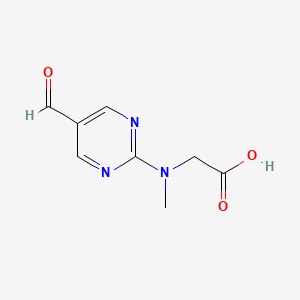

Chemical Structure and Key Features

N-(5-Formylpyrimidin-2-YL)-N-methylglycine (CAS: 915921-77-6) is a pyrimidine-based glycine derivative characterized by a formyl group at the 5-position of the pyrimidine ring and an N-methyl substitution on the glycine moiety. This compound combines the electron-deficient pyrimidine core with a reactive formyl group, enabling applications in cycloaddition reactions and medicinal chemistry .

For example, Prato reactions (1,3-dipolar cycloadditions) utilize N-methylglycine (sarcosine) to generate azomethine ylides, which react with fullerenes or other dipolarophiles . The formyl group in this compound likely enhances its reactivity in such reactions compared to non-formylated analogs.

Properties

IUPAC Name |

2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8/h2-3,5H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMBPJXDSWBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589787 | |

| Record name | N-(5-Formylpyrimidin-2-yl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-77-6 | |

| Record name | N-(5-Formyl-2-pyrimidinyl)-N-methylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Formylpyrimidin-2-yl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Formylpyrimidin-2-YL)-N-methylglycine typically involves the reaction of 5-formylpyrimidine with N-methylglycine under specific conditions. One common method includes the use of a condensation reaction where the formyl group reacts with the amino group of N-methylglycine, forming a Schiff base intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Formylpyrimidin-2-YL)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: 5-Carboxypyrimidin-2-YL-N-methylglycine.

Reduction: 5-Hydroxymethylpyrimidin-2-YL-N-methylglycine.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-Formylpyrimidin-2-YL)-N-methylglycine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Formylpyrimidin-2-YL)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

N-Methylglycine (Sarcosine)

Structural Differences : Sarcosine lacks the pyrimidine ring and formyl group, consisting only of a glycine backbone with an N-methyl substitution.

Functional Impact :

- Biochemical Activity : Sarcosine acts as a proton scavenger under alkaline conditions, disrupting bacterial membrane integrity and ATP levels in E. coli .

- Synthetic Utility : Sarcosine is widely used in Prato reactions to synthesize fullerene dyads (e.g., C60TTh, C60ThSe2) . In contrast, the formylpyrimidine group in the target compound may enable selective coupling with aromatic or electron-deficient dipolarophiles.

Table 1: Biochemical Effects of N-Methylglycine Derivatives on E. coli

| Compound | Impact on ATP Levels | Membrane Integrity Loss |

|---|---|---|

| N-Methylglycine | Significant decrease | Yes |

| N,N-Dimethylglycine | Significant decrease | Yes |

| Betaine | No effect | No |

| N-(5-Formylpyrimidin-2-YL)-N-methylglycine | Not studied | Not studied |

N,N-Dimethylglycine (DMG)

Structural Differences : DMG has two methyl groups on the glycine nitrogen, increasing steric bulk compared to the target compound.

Functional Impact :

- DMG, like sarcosine, reduces ATP levels in E.

Betaine (Trimethylglycine)

Structural Differences : Betaine contains a quaternary ammonium group, making it zwitterionic at physiological pH.

Functional Impact :

- The target compound’s pyrimidine ring may confer distinct solubility or charge properties compared to betaine’s zwitterionic structure.

Pyrimidine-Based Analogs

Structural Differences : Pyrimidine derivatives like N-(pyrimidin-2-yl)glycinate lack the 5-formyl group, reducing their utility in reactions requiring aldehyde-driven cycloadditions .

Functional Impact :

- The 5-formyl group in this compound facilitates reactions such as azomethine ylide formation, as seen in the synthesis of fullerene-chromone dyads .

- Table 2: Synthetic Applications of Pyrimidine-Glycine Derivatives

| Compound | Key Reaction | Product Class |

|---|---|---|

| N-Methylglycine (sarcosine) | Prato reaction | Fullerene dyads (e.g., C60TTh) |

| This compound | 1,3-dipolar cycloaddition | Spiro-pyrrolidines, antioxidant dyads |

| N-(Pyrimidin-2-yl)glycinate | Alkylation/condensation | 2-Alkylaminopyrimidines |

Antiproliferative Activity

- The pyrimidine-formyl group could enhance target specificity or solubility in such applications.

Antioxidant Potential

- Fullerene-chromone dyads synthesized using N-methylglycine analogs demonstrate antioxidant activity, suggesting that the target compound’s formylpyrimidine moiety may similarly contribute to reactive oxygen species (ROS) scavenging .

Biological Activity

N-(5-Formylpyrimidin-2-YL)-N-methylglycine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrimidine structure combined with a methylglycine moiety. The compound can be synthesized through various methods, including the reaction of 5-formylpyrimidine derivatives with N-methylglycine. This synthesis often involves protecting groups and specific reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the glycine transporter. Glycine plays a crucial role as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory function. The compound has been shown to inhibit glycine transporters (GlyT1), thereby enhancing glycine availability in the synaptic cleft, which may have implications for treating psychiatric disorders such as schizophrenia.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological effects:

- Antipsychotic Activity : Studies have demonstrated that compounds similar to this compound can enhance the effects of antipsychotic medications by modulating NMDA receptor activity through glycine transport inhibition .

- Neuroprotective Effects : The compound's ability to modulate excitatory neurotransmission suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

- Antiviral and Antibacterial Properties : Preliminary studies have indicated that derivatives of this compound may exhibit antiviral and antibacterial activities, although further research is needed to fully understand these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.